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molecular formula C9H11NO3 B8308436 5-Acetyl-1H-pyrrole-3-carboxylic acid ethyl ester

5-Acetyl-1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No. B8308436
M. Wt: 181.19 g/mol
InChI Key: GXRKHPPZRNPXEP-UHFFFAOYSA-N
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Patent
US08772280B2

Procedure details

To a solution of 1-(5-Acetyl-1H-pyrrol-3-yl)-2,2,2-trichloro-ethanone (0.980 g, 3.85 mmol) in ethanol (10 mL), potassium carbonate (0.224 g, 1.62 mmol) was added and the mixture refluxed for 1 h. The mixture was cooled at room temperature and filtred through a celite pad washing with ethanol (50 mL). Organic solvent was evaporated to dryness and the residue dissolved in ethylacetate (15 mL) and washed with water (2×10 mL) and brine (5 mL), dried over sodium sulfate, filtered, and concentered in vacuo to give 0.567 g (81%) of the title compound as a white solid.
Name
1-(5-Acetyl-1H-pyrrol-3-yl)-2,2,2-trichloro-ethanone
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0.224 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:8][CH:7]=[C:6]([C:9](=[O:14])C(Cl)(Cl)Cl)[CH:5]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:9]([C:6]1[CH:5]=[C:4]([C:1](=[O:3])[CH3:2])[NH:8][CH:7]=1)=[O:14])[CH3:22] |f:1.2.3|

Inputs

Step One
Name
1-(5-Acetyl-1H-pyrrol-3-yl)-2,2,2-trichloro-ethanone
Quantity
0.98 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=CN1)C(C(Cl)(Cl)Cl)=O
Name
Quantity
0.224 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 h
Duration
1 h
WASH
Type
WASH
Details
washing with ethanol (50 mL)
CUSTOM
Type
CUSTOM
Details
Organic solvent was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethylacetate (15 mL)
WASH
Type
WASH
Details
washed with water (2×10 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC(=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.567 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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